molecular formula C16H19NO3S B14226432 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one CAS No. 827024-00-0

1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one

Cat. No.: B14226432
CAS No.: 827024-00-0
M. Wt: 305.4 g/mol
InChI Key: OTWKSXIUQNZQQS-UHFFFAOYSA-N
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Description

1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one is a chemical compound that features a sulfonyl group attached to a pyrrole ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a pentanone derivative to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrroles.

Scientific Research Applications

1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various biomolecules.

Comparison with Similar Compounds

  • 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethanone
  • 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one
  • 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]butan-1-one

Uniqueness: 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one is unique due to its longer pentanone chain, which can influence its physical and chemical properties, such as solubility and reactivity

Properties

CAS No.

827024-00-0

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]pentan-1-one

InChI

InChI=1S/C16H19NO3S/c1-3-4-7-16(18)15-6-5-12-17(15)21(19,20)14-10-8-13(2)9-11-14/h5-6,8-12H,3-4,7H2,1-2H3

InChI Key

OTWKSXIUQNZQQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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